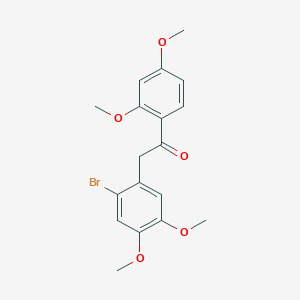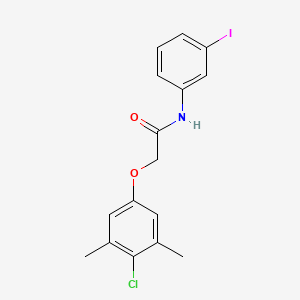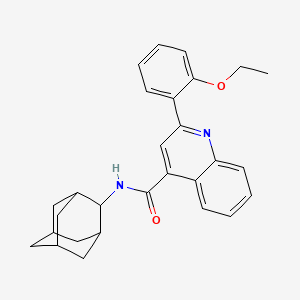methanone](/img/structure/B5962903.png)
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as ABT-089, is a synthetic compound that belongs to the class of nootropic drugs. It has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It binds to the receptor and activates it, leading to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This mechanism of action is believed to be responsible for the cognitive-enhancing effects of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone.
Biochemical and Physiological Effects
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to enhance cognitive function and memory in animal models. It has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. In addition, [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to reduce nicotine self-administration in animal models, suggesting a potential use in treating nicotine addiction.
实验室实验的优点和局限性
One advantage of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is its selectivity for the α4β2 nAChR, which reduces the potential for off-target effects. However, one limitation of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is its relatively short half-life, which may limit its effectiveness in clinical settings.
未来方向
There are several potential future directions for research on [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. Further preclinical and clinical studies are needed to determine its efficacy and safety in these populations. Another area of interest is its potential use in treating nicotine addiction. Additional studies are needed to determine its effectiveness in reducing nicotine self-administration in humans. Finally, there is potential for the development of new compounds that are structurally similar to [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone but have improved pharmacological properties, such as longer half-life or increased selectivity for the α4β2 nAChR.
合成方法
The synthesis of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone involves a series of chemical reactions, starting with the condensation of 2,3-dimethoxybenzaldehyde with piperidine to form 1-(2,3-dimethoxybenzyl)piperidine. This intermediate is then reacted with 3-isopropoxyphenylmagnesium bromide to yield [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. The final product is obtained after purification by column chromatography.
科学研究应用
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. In preclinical studies, it has been shown to enhance cognitive function and memory in animal models. [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has also been investigated for its potential use in treating nicotine addiction, as it has been shown to reduce nicotine self-administration in animal models.
属性
IUPAC Name |
[1-[(2,3-dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-17(2)29-21-11-5-8-18(14-21)23(26)19-10-7-13-25(15-19)16-20-9-6-12-22(27-3)24(20)28-4/h5-6,8-9,11-12,14,17,19H,7,10,13,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJPQUPKCQJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5962821.png)
![3-(4-fluorophenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5962823.png)

![3-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5962848.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5962856.png)
![N-(4-methylphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5962864.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5962866.png)
![4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2(3H)-one](/img/structure/B5962869.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5962893.png)

![2-methyl-4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5962899.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5962911.png)
![1-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B5962915.png)